2-Hydroxy Atorvastatin Dihydrate Monosodium Salt
Overview
Description
2-Hydroxy Atorvastatin Dihydrate Monosodium Salt is an active metabolite of the drug Atorvastatin . It is a competitively selective inhibitor of HMGCR (HMG-CoA reductase), an enzyme that plays a significant role in controlling the rate of cholesterol production in the body . The molecular formula of this compound is C33H34FN2O6•Na•2H2O and it has a molecular weight of 632.65 .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy Atorvastatin Dihydrate Monosodium Salt consists of a heterocyclic core unit and a 3,5-dihydroxypentanoyl side chain . It is a pentasubstituted pyrrole formed by two contrasting moieties .Scientific Research Applications
Cardiovascular Disease and Hyperlipidemia Treatment : Atorvastatin is primarily recognized for its role in treating hypercholesterolemia and preventing cardiovascular disease. It is known to reduce both intracellular cholesterol synthesis and serum cholesterol levels (Santini et al., 2003).
Diabetes Management : Studies have shown that atorvastatin can positively influence the lipid profile of type 2 diabetes patients, potentially offering anti-atherogenic and anti-inflammatory effects (Mandosi et al., 2010).
Neuroprotective Effects : Atorvastatin has demonstrated potential in promoting neuroprotection, especially in conditions like multiple sclerosis, by influencing immune responses and possibly reversing paralysis in central nervous system autoimmune diseases (Youssef et al., 2002).
Neuropathic Pain Management : The drug has been found to have antihyperalgesic and anti-inflammatory effects in models of neuropathic pain, suggesting its utility in pain management (Pathak et al., 2013).
Drug Metabolism Studies : Atorvastatin is also the subject of research focusing on drug metabolism, such as the production of its active metabolites through biocatalysts, offering insights into more efficient drug synthesis methods (Nguyen et al., 2021).
Ophthalmic Applications : The potential of atorvastatin in ophthalmology has been explored, particularly its incorporation in contact lenses for treating ocular surface diseases (Pereira-da-Mota et al., 2021).
HIV Treatment Research : Atorvastatin has been studied for its effects on immune activation markers in HIV-infected individuals, indicating its potential in the management of HIV-related complications (Ganesan et al., 2011).
Obesity and Insulin Resistance : Research indicates that atorvastatin improves insulin sensitivity and ameliorates glucose tolerance in obesity models, suggesting its role in metabolic syndrome management (Zhang et al., 2010).
Analgesic Effects : Atorvastatin has been shown to reduce nociception and inflammation in various animal pain models, highlighting its potential in pain relief (Garcia et al., 2011).
Pharmacokinetic Modeling : Atorvastatin has been the subject of physiologically based pharmacokinetic modeling to understand its disposition and drug-drug interaction profiles, aiding in safer and more effective clinical use (Zhang, 2015).
Safety And Hazards
properties
InChI |
InChI=1S/C33H35FN2O6.Na.H2O/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;1H2/t24-,25-;;/m1../s1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXPGWVPNFYPHB-LBDKHHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37FN2NaO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156595042 | |
CAS RN |
1421760-64-6 | |
Record name | 1H-Pyrrole-1-heptanoic acid, 2-(4-fluorophenyl)-β,δ-dihydroxy-4-[[(2-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-, sodium salt, hydrate (1:1:2), (βR,δR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421760-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.